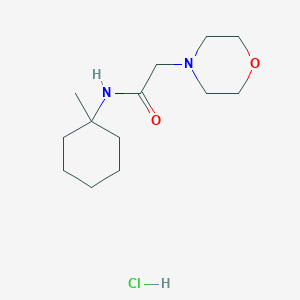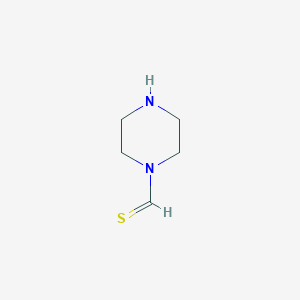
2,4-Dichlorobenzophenone
概要
説明
2,4-Dichlorobenzophenone is an organic compound with the molecular formula C13H8Cl2O. It is a white crystalline solid that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone . This compound is used in various chemical processes and has significant applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzophenone can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with 2,4-dichlorobenzoyl chloride in the presence of a copper (II) catalyst immobilized on poly[3-(carboxypropy)thiophene-2,5-diyl] in tetrahydrofuran under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0°C to 20°C.
Industrial Production Methods: In industrial settings, this compound is often produced by the acylation of chlorobenzene with 2,4-dichlorobenzoyl chloride. This process is usually conducted in the presence of an aluminium chloride catalyst in a petroleum ether solvent . The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 2,4-Dichlorobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Dichlorobenzoic acids.
Reduction: Dichlorobenzhydrol.
Substitution: Various substituted benzophenones depending on the nucleophile used.
科学的研究の応用
2,4-Dichlorobenzophenone has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dichlorobenzophenone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound can also interact with cellular membranes, altering their permeability and affecting cellular processes.
類似化合物との比較
4,4’-Dichlorobenzophenone: Similar in structure but with chlorine atoms at different positions.
4,4’-Dichlorobiphenyl: Another chlorinated aromatic compound with similar physical properties.
Uniqueness: 2,4-Dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. Its position-specific chlorination allows for targeted interactions in chemical and biological systems, making it a valuable compound in various applications.
特性
IUPAC Name |
(2,4-dichlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTYTTRXESKBKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173531 | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19811-05-3 | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19811-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019811053 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dichlorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dichlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,4-dichlorobenzophenone behave in Friedel-Crafts reactions with dichlorobenzenes?
A1: Research on the Friedel-Crafts benzoylation of dichlorobenzenes using this compound as a reagent reveals interesting reactivity patterns. [] In these reactions, the position of the chlorine atoms on the dichlorobenzene ring influences both the reactivity and the major product formed. For instance, when reacting with m-dichlorobenzene, this compound primarily yields this compound, while with p-dichlorobenzene, it mainly forms 2,5-dichlorobenzophenone. []
Q2: Are there any chromatographic methods suitable for separating this compound from its isomers?
A2: Yes, researchers have successfully employed both continuous development thin-layer chromatography (TLC) on silica gel and conventional reversed-phase TLC to separate this compound from its isomers, particularly 2,2'-dichlorobenzophenone and 2,3'-dichlorobenzophenone. [] These methods provide effective separation and allow for the detection of even small amounts (1%) of these isomers. []
Q3: What is the role of this compound in the synthesis of star-type graft copolymers?
A3: this compound serves as a crucial building block in the synthesis of polystyrene ketone, a precursor to star-type graft copolymers. [] Reacting this compound with one-ended living polystyrene results in a polystyrene chain with a centrally located benzophenone unit. [] This modified polystyrene, when treated with potassium, forms reactive intermediates that can initiate the polymerization of methyl methacrylate, ultimately leading to the formation of star-type graft copolymers. []
Q4: Has this compound been investigated for any biological activity, and if so, what were the findings?
A4: Interestingly, while 4,4′-diaminodiphenylsulfone demonstrated significant inhibitory effects on experimental tuberculosis in guinea pigs, this compound did not show any beneficial impact on the disease progression in a comparative study. [] Despite showing some promising bacteriostatic properties in vitro against Mycobacterium tuberculosis, the compound failed to translate this activity to in vivo settings. []
Q5: Can this compound be generated as a product from the photodegradation of other compounds?
A5: Yes, this compound has been identified as one of the photodegradation products of the fungicide fenarimol. [] When exposed to UV light (λ ≥ 250 nm) in an aqueous isopropanol solution, fenarimol degrades, yielding this compound alongside other products like p-chlorobenzoic acid and o-chlorobenzoic acid. [] This highlights the potential environmental fate of certain chemicals and the formation of potentially more persistent compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![METHYL2,6-BIS[(2-PHENYL-1,3-THIAZOLIDIN-3-IUM-4-CARBONYL)AMINO]HEXANOATEDICHLORIDE](/img/structure/B35489.png)






![2,3-Diazabicyclo[3.1.0]hex-2-ene-1-carboxylicacid,6,6-dimethyl-,methylester(9CI)](/img/structure/B35504.png)


